molecular formula C9H7ClOS2 B7863295 2-Chloro-5-thienyl-(2-thienyl)methanol

2-Chloro-5-thienyl-(2-thienyl)methanol

Cat. No.: B7863295
M. Wt: 230.7 g/mol
InChI Key: KYPSMXWOSDXZDK-UHFFFAOYSA-N
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Description

2-Chloro-5-thienyl-(2-thienyl)methanol is an organic compound with the molecular formula C9H7ClOS2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-Chloro-5-thienyl-(2-thienyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorothiophene with 2-thienylmethanol under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as chlorination and subsequent substitution reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

2-Chloro-5-thienyl-(2-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

Common reagents and conditions used in these reactions include catalysts like palladium for cross-coupling reactions, acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-5-thienyl-(2-thienyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.

    Medicine: Its potential therapeutic properties are being explored in various medical research studies, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-thienyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

2-Chloro-5-thienyl-(2-thienyl)methanol can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-thiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPSMXWOSDXZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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